(4-chloro-1-methyl-1H-pyrazol-3-yl)methanamine
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Overview
Description
(4-chloro-1-methyl-1H-pyrazol-3-yl)methanamine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a chlorine atom at the 4-position, a methyl group at the 1-position, and a methanamine group at the 3-position of the pyrazole ring.
Future Directions
Pyrazole derivatives, including “(4-chloro-1-methyl-1H-pyrazol-3-yl)methanamine”, continue to be a topic of interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on the synthesis of new pyrazole derivatives and the exploration of their potential therapeutic applications .
Mechanism of Action
Target of Action
Pyrazole derivatives are known for their diverse pharmacological effects . They have been studied for their potential antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that pyrazole derivatives have been shown to interact with their targets in a way that inhibits the growth of certain pathogens .
Biochemical Pathways
Pyrazole derivatives have been associated with the inhibition of certain pathogens, suggesting they may interfere with the biochemical pathways these organisms use for growth and replication .
Result of Action
Some pyrazole derivatives have been shown to exhibit potent antileishmanial and antimalarial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chloro-1-methyl-1H-pyrazol-3-yl)methanamine typically involves the reaction of 4-chloro-1-methyl-1H-pyrazole with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: 4-chloro-1-methyl-1H-pyrazole
Reagents: Formaldehyde, Ammonia
Conditions: The reaction is typically conducted in an aqueous medium at a temperature range of 50-70°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
(4-chloro-1-methyl-1H-pyrazol-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorine atom at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazoles.
Scientific Research Applications
(4-chloro-1-methyl-1H-pyrazol-3-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone
- 4-chloro-1-methyl-1H-pyrazole
Uniqueness
(4-chloro-1-methyl-1H-pyrazol-3-yl)methanamine is unique due to the presence of the methanamine group, which imparts distinct chemical and biological properties. This differentiates it from other similar pyrazole derivatives that may lack this functional group.
Properties
CAS No. |
1017785-44-2 |
---|---|
Molecular Formula |
C5H8ClN3 |
Molecular Weight |
145.6 |
Purity |
95 |
Origin of Product |
United States |
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